Cas no 2191405-01-1 (1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a fused quinazoline-dione core with a phenyl-substituted oxadiazole moiety. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The presence of both oxadiazole and quinazoline rings suggests possible applications in targeting enzymes or receptors, given their prevalence in pharmacologically active scaffolds. The propyl side chain enhances lipophilicity, which may improve membrane permeability. This compound’s synthetic utility lies in its modular design, enabling further functionalization for structure-activity relationship studies. Its stability under standard conditions makes it suitable for experimental and industrial applications.
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
2191405-01-1 structure
Product name:1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No:2191405-01-1
MF:C20H19N4O3
MW:363.389864206314
CID:5326077

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
    • 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • Inchi: 1S/C20H19N4O3/c1-2-12-23-19(25)15-10-6-7-11-16(15)24(20(23)26)13-17-21-18(22-27-17)14-8-4-3-5-9-14/h3-11,15H,2,12-13H2,1H3/q+1
    • InChI Key: GMJINKDLJYZCQR-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC2=[N+](CC2=NC(C3C=CC=CC=3)=NO2)C(N1CCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 693
  • XLogP3: 3
  • Topological Polar Surface Area: 79.3

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-9515-10μmol
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-9515-3mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
3mg
$63.0 2023-09-07
Life Chemicals
F6609-9515-2mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
2mg
$59.0 2023-09-07
Life Chemicals
F6609-9515-25mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
25mg
$109.0 2023-09-07
Life Chemicals
F6609-9515-100mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
100mg
$248.0 2023-09-07
Life Chemicals
F6609-9515-20μmol
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-9515-5mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
5mg
$69.0 2023-09-07
Life Chemicals
F6609-9515-15mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
15mg
$89.0 2023-09-07
Life Chemicals
F6609-9515-5μmol
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-9515-10mg
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
2191405-01-1
10mg
$79.0 2023-09-07

Additional information on 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Comprehensive Analysis of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2191405-01-1)

The compound 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 2191405-01-1) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique combination of a 1,2,4-oxadiazole ring and a tetrahydroquinazoline-2,4-dione core makes it a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential as a modulator of enzymatic activity, given the prevalence of similar structures in drug discovery pipelines.

In recent years, the demand for novel heterocyclic compounds like 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has surged, driven by advancements in targeted drug delivery and precision medicine. The 1,2,4-oxadiazole moiety, in particular, is known for its metabolic stability and bioisosteric properties, which are critical for improving drug bioavailability. This has led to increased searches for "oxadiazole derivatives in drug design" and "quinazoline dione applications" across scientific databases.

The synthesis of CAS No. 2191405-01-1 typically involves multi-step organic reactions, including cyclization and functional group transformations. Its propyl side chain and phenyl-substituted oxadiazole group contribute to its lipophilicity, a property often explored in central nervous system (CNS) drug development. This aligns with trending topics such as "blood-brain barrier penetration strategies" and "small molecule neurotherapeutics," which dominate current medicinal chemistry forums.

From a pharmacological perspective, preliminary studies suggest that 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione may interact with protein kinases or G-protein-coupled receptors (GPCRs), though detailed mechanistic data remain under investigation. This ambiguity has spurred discussions about "structure-activity relationships (SAR) of fused quinazoline systems"—a hot topic in computational chemistry and AI-assisted drug discovery circles.

Environmental and toxicological profiles of CAS No. 2191405-01-1 are currently being evaluated to meet regulatory standards for preclinical development. Its tetrahydroquinazoline-2,4-dione scaffold shares similarities with approved drugs, raising questions about "repurposing heterocyclic scaffolds"—a frequently searched term among pharmaceutical researchers aiming to accelerate drug development timelines.

In material science, the crystalline properties of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione have attracted attention for potential applications in organic electronics. The conjugated system within its oxadiazole-phenyl segment could contribute to charge transport, linking it to popular queries like "small molecules for OLEDs" and "non-polymeric semiconducting materials."

As the scientific community continues to explore CAS No. 2191405-01-1, its versatility across disciplines—from medicinal chemistry to materials engineering—exemplifies the convergence of modern research trends. Future studies will likely focus on optimizing its synthetic routes and expanding its applicability, addressing growing interests in "sustainable synthetic methodologies" and "multi-target drug discovery."

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.